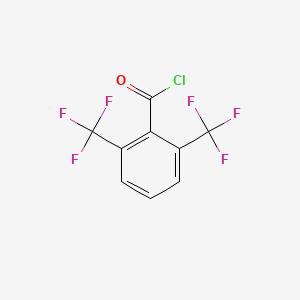

2,6-Bis(trifluoromethyl)benzoyl chloride

Description

Significance of Fluorinated Benzoyl Chlorides in Organic Synthesis

Fluorinated benzoyl chlorides, a class to which 2,6-bis(trifluoromethyl)benzoyl chloride belongs, are crucial intermediates in the synthesis of complex organic molecules. The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into organic structures can profoundly alter their physical, chemical, and biological properties. mdpi.com Consequently, these compounds serve as versatile building blocks for creating new pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiguidechem.com

The primary significance of these reagents lies in their ability to introduce fluorine-containing benzoyl moieties into various molecular scaffolds. Benzoyl chlorides are classic acylating agents that react readily with nucleophiles like alcohols and amines to form esters and amides, respectively. ontosight.aiwikipedia.org When the benzoyl chloride is fluorinated, the resulting products gain properties conferred by the fluorine substituents. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can improve their pharmacokinetic profiles. mdpi.comontosight.ai The strong electron-withdrawing nature of these groups also makes fluorinated benzoyl chlorides highly reactive intermediates for constructing complex molecular architectures. researchgate.net Their application spans the creation of specialty polymers, where fluorine incorporation can lead to enhanced thermal stability and chemical resistance, and the synthesis of biologically active molecules for medicinal and agricultural use. guidechem.com

| Field | Significance and Application | Reference |

|---|---|---|

| Pharmaceuticals | Used as intermediates to synthesize active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug molecules. | mdpi.comontosight.ai |

| Agrochemicals | Serve as building blocks for novel pesticides and herbicides. Fluorine substitution can increase the biological efficacy and stability of the final products. | ontosight.ai |

| Materials Science | Employed in the synthesis of high-performance polymers and functional materials. Fluorination can impart desirable properties such as increased thermal stability and chemical resistance. | guidechem.com |

| Organic Synthesis | Act as versatile and highly reactive acylating agents for the preparation of complex organic molecules, including esters, amides, and ketones through Friedel-Crafts reactions. | ontosight.aiguidechem.comwikipedia.org |

Electronic Effects of Trifluoromethyl Groups on Acyl Halide Reactivity

The reactivity of an acyl halide is largely determined by the electrophilicity of the carbonyl carbon. The two trifluoromethyl groups on the aromatic ring of this compound exert a profound electronic influence on the acyl chloride moiety. The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine atoms. mdpi.com

This strong inductive electron withdrawal (-I effect) has two major consequences:

Increased Electrophilicity : The two -CF3 groups at the ortho positions pull electron density away from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This withdrawal of electrons makes the carbonyl carbon significantly more electron-deficient (more electrophilic) compared to that in unsubstituted benzoyl chloride. researchgate.net

Enhanced Reactivity : A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. As a general trend, acyl chlorides that contain electron-withdrawing substituents undergo more rapid nucleophilic substitution. researchgate.net Therefore, this compound is expected to be highly reactive towards nucleophiles such as alcohols, amines, and carbanions.

This heightened reactivity makes it a highly efficient reagent for acylation reactions, often allowing reactions to proceed under milder conditions or with less reactive nucleophiles. The steric bulk of the two ortho-substituents may also play a role in modulating its reactivity and selectivity in certain transformations. The combination of these electronic and steric factors makes this compound a specialized tool for introducing a sterically hindered and electronically modified benzoyl group.

| Substituent (X) in X-C₆H₄COCl | Electronic Effect | Influence on Carbonyl Carbon Electrophilicity | Predicted Reactivity toward Nucleophiles |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decreased | Lower |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Decreased | Lower |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Increased | Higher |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Increased | Much Higher |

| -CF₃ (Trifluoromethyl) | Very Strongly Electron-Withdrawing | Very Strongly Increased | Significantly Higher |

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMCJGTVZMBTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371147 | |

| Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53130-44-2 | |

| Record name | 2,6-Bis(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53130-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis Routes to 2,6-Bis(trifluoromethyl)benzoyl chloride

The primary de novo synthesis of this compound involves a two-stage process. The first stage is the synthesis of its precursor, 2,6-bis(trifluoromethyl)benzoic acid, followed by the chlorination of the carboxylic acid group.

The synthesis of 2,6-bis(trifluoromethyl)benzoic acid has been reported based on methods developed for fluorinated compounds. iucr.orgnih.gov This precursor is a white crystalline powder and serves as a crucial building block. chemdad.comguidechem.com Once the benzoic acid derivative is obtained, the subsequent conversion to the acyl chloride is typically achieved through reaction with a suitable chlorinating agent. Common reagents for this type of transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and triphosgene (B27547). asianpubs.org

The general reaction for the conversion of the carboxylic acid to the acyl chloride is as follows:

C₉H₄F₆O₂ + SOCl₂ → C₉H₃ClF₆O + SO₂ + HCl

This reaction is often performed under anhydrous conditions to prevent the hydrolysis of the resulting acyl chloride. The choice of chlorinating agent can depend on the desired purity, yield, and reaction conditions.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic principles applied to this compound can be extended to a variety of structural analogues and derivatives. These compounds, which feature different substitution patterns of fluorine or trifluoromethyl groups on the benzoyl chloride core, are valuable in fields such as pharmaceuticals and agrochemicals for modulating the bioactivity and metabolic stability of molecules. chemimpex.comccspublishing.org.cn Examples of such analogues include 2-fluoro-6-(trifluoromethyl)benzoyl chloride and 3-(trifluoromethyl)benzoyl chloride. chemimpex.comchemicalbook.com

The synthesis of fluorinated benzoyl chloride analogues often requires multi-step sequences. A common strategy involves the initial synthesis of a substituted benzoic acid precursor, followed by its conversion to the corresponding acyl chloride.

For instance, the synthesis of a precursor like 2-(trifluoromethyl)benzoic acid can begin with 2-bromobenzotrifluoride. This starting material undergoes a cyanation reaction to replace the bromine atom with a cyano group, which is then hydrolyzed to afford the carboxylic acid. This multi-step transformation is a strategic approach to introduce the necessary functional groups onto the aromatic ring before the final chlorination step.

Another strategic transformation involves the direct chlorination of substituted benzaldehydes. This method can be used to prepare various halogenated benzoyl chlorides, although it requires careful control of reaction conditions to avoid unwanted side reactions, especially when electron-withdrawing groups are present. google.com

The efficiency and yield of benzoyl chloride synthesis are highly dependent on the optimization of reaction conditions and the selection of reagents. The choice of catalyst, solvent, temperature, and reaction time are all critical parameters.

In the synthesis of fluorinated acyl halides, such as 2,3,4,5-tetrafluorobenzoyl chloride, studies have shown that the catalyst plays a pivotal role. For example, when using triphosgene as the chlorinating agent, N,N-dimethylformamide (DMF) has been shown to be an effective catalyst. asianpubs.org The reaction proceeds through the formation of a Vilsmeier salt, which is the active chlorinating species. asianpubs.org

The optimization of such a reaction can be illustrated by the following data, which shows the effect of different catalysts on the yield of 2,3,4,5-tetrafluorobenzoyl chloride.

| Catalyst | Yield (%) |

|---|---|

| Pyridine | 85 |

| Triethylamine | 78 |

| N,N-dimethylformamide (DMF) | 95 |

| No Catalyst | <10 |

As the data indicates, the selection of the appropriate catalyst can dramatically improve the reaction yield. Further optimization would involve adjusting the molar ratio of reactants, reaction temperature, and duration. asianpubs.org

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals, including fluorinated acyl halides, to minimize environmental impact and enhance safety. A key consideration is the replacement of hazardous reagents with safer alternatives.

A prominent example is the substitution of highly toxic phosgene (B1210022) gas with triphosgene, a solid compound. asianpubs.org Phosgene is a potent pulmonary agent, and its use poses significant handling and safety risks. Triphosgene, or bis(trichloromethyl) carbonate, is a stable solid that serves as a safer source of phosgene, as it can be weighed and handled more conveniently. asianpubs.org It decomposes into three equivalents of phosgene in situ, minimizing the risks associated with the free gas.

Furthermore, the choice of chlorinating agent can impact the environmental footprint of the synthesis. Reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) generate inorganic phosphorus-containing byproducts that can present disposal and environmental challenges. asianpubs.org The use of thionyl chloride or triphosgene is often preferred as their byproducts (SO₂, CO₂, HCl) are gaseous and can be more easily managed through scrubbing systems.

Another green chemistry approach involves the development of catalytic, one-pot procedures that reduce the number of synthetic steps, minimize waste, and improve atom economy. beilstein-journals.org For example, recent research has focused on the direct synthesis of acyl fluorides from carboxylic acids using catalytic amounts of deoxyfluorinating reagents, which can then be used in subsequent reactions without isolation. beilstein-journals.org While this specific example relates to acyl fluorides, the underlying principle of developing efficient, one-pot, catalytic systems is a central goal in the green synthesis of all acyl halides.

Reactivity Profiles and Mechanistic Elucidation

Fundamental Reaction Pathways Involving 2,6-Bis(trifluoromethyl)benzoyl chloride

The reactivity of the aromatic ring in this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the substituents present. The most common reaction for aromatic compounds is one in which an electrophile substitutes for a hydrogen on the ring. philadelphia.edu.jo The benzoyl chloride portion of the molecule contains a carbonyl group directly attached to the aromatic ring, and two trifluoromethyl (-CF₃) groups. Both the carbonyl group and the trifluoromethyl groups are powerful electron-withdrawing groups. youtube.com

These groups deactivate the aromatic ring towards electrophilic attack by inductively pulling electron density away from the π-system, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com The reaction proceeds through a two-step mechanism: the initial attack by the aromatic ring on the electrophile (E+) forms a carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. philadelphia.edu.jomasterorganicchemistry.com

Due to the strong deactivating nature of the substituents, harsher reaction conditions are generally required for electrophilic aromatic substitution to occur compared to benzene (B151609). The orientation of substitution is directed to the meta position. The trifluoromethyl and acyl groups are meta-directors because the carbocation intermediates formed from ortho and para attack are significantly destabilized. youtube.com In ortho or para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to an electron-withdrawing substituent, which is an electrostatically unfavorable situation. youtube.com The intermediate for meta attack avoids this destabilizing arrangement, making it the lower-energy pathway.

The stability of the carbocationic intermediate (arenium ion) is a critical factor determining the rate and regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.com For benzene rings substituted with electron-withdrawing groups like the trifluoromethyl groups on this compound, the arenium ion is inherently destabilized compared to that of benzene itself.

An examination of the resonance structures for ortho, para, and meta attack by an electrophile (E⁺) illustrates this effect:

Ortho Attack: One of the resonance contributors places the positive charge directly on the carbon atom attached to the acyl group (C1) or the trifluoromethyl group (C2). This is highly destabilizing due to the powerful inductive electron withdrawal from these groups.

Para Attack: Similar to ortho attack, a resonance structure places the positive charge on the carbon atom bonded to the acyl group (C1), leading to significant destabilization.

Meta Attack: When the electrophile attacks at the meta position (C3 or C5), the positive charge in the resulting resonance structures is distributed over three other carbons, but never on the carbons directly attached to the electron-withdrawing acyl or trifluoromethyl groups. youtube.com

While all intermediates are destabilized relative to benzene's intermediate, the meta intermediate is the "least unstable" or "least destabilized." youtube.com Consequently, the activation energy for the formation of the meta intermediate is lower than for the ortho and para intermediates, leading to the product of meta substitution. The electron-withdrawing nature of the -CF₃ group actively "sucks up" electrons from the ring, making the carbocation intermediate less stable and the ring deactivated. youtube.com

| Attack Position | Location of Positive Charge in Resonance Structures | Stability of Carbocation Intermediate | Outcome |

|---|---|---|---|

| Ortho | Adjacent to an electron-withdrawing group | Highly destabilized | Not favored |

| Meta | Never adjacent to an electron-withdrawing group | Least destabilized | Favored pathway |

| Para | Adjacent to an electron-withdrawing group | Highly destabilized | Not favored |

Unlike the deactivated aromatic ring, the carbonyl carbon of this compound is highly activated towards nucleophilic acyl substitution. This is the characteristic reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group on the acyl carbon. libretexts.orgyoutube.com The general mechanism involves two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the chloride ion) to reform the carbonyl double bond. libretexts.org

The two trifluoromethyl groups at the ortho positions exert a powerful electron-withdrawing inductive effect. This effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles. The kinetics of reactions of aromatic acyl chlorides with alcohols (esterification) show that electron-withdrawing substituents favor an addition-elimination process. rsc.org The increased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack, which is often the rate-determining step.

Therefore, this compound is expected to react rapidly with nucleophiles such as alcohols to form esters, with water to form the corresponding carboxylic acid (hydrolysis), and with amines to form amides (aminolysis). libretexts.org The chloride ion is an excellent leaving group, which further facilitates the second step of the mechanism—the collapse of the tetrahedral intermediate. youtube.com The high reactivity makes it a useful reagent for introducing the 2,6-bis(trifluoromethyl)benzoyl group into other molecules.

Catalytic Transformations Mediated by this compound Derivatives

Derivatives of electron-deficient acyl chlorides can participate in advanced catalytic transformations, such as C-H acylation, through the merger of photoredox and other catalytic cycles. nih.gov Direct C-H acylation is a powerful tool for forming carbon-carbon bonds. bohrium.com In one reported methodology, the combination of N-heterocyclic carbene (NHC) and photoredox catalysis enables the direct acylation of benzylic C-H bonds. nih.gov

The proposed mechanism for such a reaction involves several key steps:

An excited-state photocatalyst is reductively quenched by an electron-rich arene, generating an arene radical cation. nih.gov

Deprotonation of this radical cation at the benzylic position yields a transient benzylic radical. nih.gov

Concurrently, the acyl chloride derivative reacts with an NHC catalyst to form an acylazolium intermediate.

This intermediate can be reduced via single-electron transfer (SET) from the reduced photocatalyst to form a key ketyl-type radical. nih.gov

The benzylic radical and the acyl-derived radical then undergo a radical-radical cross-coupling to form the desired ketone product. nih.gov

The highly electron-deficient nature of the 2,6-bis(trifluoromethyl)benzoyl moiety would make the corresponding acylazolium intermediate a prime candidate for reduction by the photocatalyst, facilitating the generation of the necessary acyl radical for the C-C bond-forming step.

| Catalytic Cycle | Key Intermediate | Method of Generation |

|---|---|---|

| Photoredox | Arene Radical Cation | Single-electron transfer from arene to excited photocatalyst |

| Photoredox | Benzylic Radical | Deprotonation of arene radical cation |

| N-Heterocyclic Carbene | Acylazolium Intermediate | Reaction of acyl source with NHC |

| N-Heterocyclic Carbene / Photoredox | Ketyl Radical | Single-electron reduction of acylazolium intermediate |

While specific examples utilizing this compound in heterogeneous catalysis are not prominent, the principles for creating such systems are well-established. Heterogeneous catalysts are often developed by immobilizing a reactive species or a homogeneous catalyst onto a solid support, such as silica (B1680970) (e.g., MCM-41), polymers, or carbon nanotubes. mdpi.comresearchgate.net This approach combines the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, namely easy separation from the reaction mixture and potential for recycling. mdpi.com

For instance, rhodium-NHC complexes have been supported on MCM-41 silica to create effective heterogeneous catalysts for reactions like the hydrodechlorination of benzyl (B1604629) chloride. researchgate.netnih.gov A similar strategy could be envisioned for derivatives of this compound. A molecule containing the 2,6-bis(trifluoromethyl)benzoyl functional group could be modified with a linker and covalently grafted onto a solid support. This immobilized derivative could then potentially act as a ligand for a transition metal, creating a recyclable catalyst for various organic transformations, including cross-coupling or reduction reactions. The strong electron-withdrawing properties of the trifluoromethyl groups would electronically modify the catalytic center, potentially influencing its activity and selectivity.

Applications in Advanced Chemical Systems and Materials Science

Polymer Chemistry and High-Performance Materials

The introduction of trifluoromethyl (CF3) groups into polymer backbones is a well-established strategy for enhancing material properties. These groups can significantly improve thermal stability, chemical resistance, and solubility, while also imparting desirable optical and dielectric properties.

While direct research detailing the use of 2,6-bis(trifluoromethyl)benzoyl chloride in specialty polymer architectures is not extensively published, its structural analogue, 2,5-bis(trifluoromethyl)benzoyl chloride, serves as a valuable monomer or modifying agent in polymer chemistry. The incorporation of such bis(trifluoromethyl)benzoyl moieties into a polymer backbone can enhance properties like thermal stability and chemical resistance. This suggests that this compound could potentially be employed in a similar capacity to create polymers with tailored characteristics. The steric hindrance provided by the two CF3 groups in the 2 and 6 positions could influence polymer chain packing and morphology, potentially leading to materials with unique gas permeability or mechanical properties.

Fluorinated polyimides are a class of high-performance polymers widely used in the electronics industry for applications such as insulating films and flexible substrates, owing to their excellent thermal stability, low dielectric constants, and good mechanical properties. The introduction of fluorine-containing groups, such as the trifluoromethyl group, is a key strategy in designing polyimides with reduced dielectric constants, which is crucial for minimizing signal delay in integrated circuits.

Research on fluorinated polyimides prepared from diamines containing trifluoromethyl groups has demonstrated that these polymers exhibit high thermal stability, with 5% weight loss occurring at temperatures ranging from 523 to 605°C in air. openresearchlibrary.org Furthermore, these materials can be cast into flexible and tough films with high tensile strengths (92–145 MPa) and glass transition temperatures between 345–366°C. openresearchlibrary.org While specific data on polyimides derived directly from this compound is scarce, the known properties of similar fluorinated polyimides provide a strong indication of the potential characteristics of such materials. An illustrative example of the typical properties of a fluorinated polyimide is presented in the table below.

Table 1: Illustrative Properties of a Representative Fluorinated Polyimide

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 350 °C |

| 5% Weight Loss Temperature (TGA) | 550 °C |

| Tensile Strength | 120 MPa |

| Dielectric Constant (1 MHz) | 2.8 |

| Water Absorption | < 1% |

Pharmaceutical and Agrochemical Intermediate Synthesis

The introduction of trifluoromethyl groups into bioactive molecules is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Fluorinated benzoyl chlorides are versatile reagents in the synthesis of complex organic molecules for pharmaceutical applications. A related compound, 2-fluoro-6-(trifluoromethyl)benzoyl chloride, is utilized as a key intermediate in the production of various pharmaceuticals. chemimpex.com The presence of the fluorine and trifluoromethyl groups in this building block allows for the creation of biologically active compounds with improved metabolic stability and bioactivity. chemimpex.com By analogy, this compound represents a valuable synthon for introducing two trifluoromethyl groups onto a phenyl ring, a motif of interest in drug design for modulating the electronic and conformational properties of a lead compound.

In the field of agrochemicals, fluorinated compounds have demonstrated significant efficacy as herbicides, insecticides, and fungicides. For instance, benzoyl urea (B33335) derivatives are a known class of insecticides. A patent describes the synthesis of 2-chloro-3,5-bis(trifluoromethyl)phenylbenzoyl urea derivatives, which exhibit potent growth-retarding activity against pests. google.com While this example does not directly use this compound, it highlights the utility of the bis(trifluoromethyl)phenyl moiety in constructing agrochemically active molecules. The reactivity of the acyl chloride in this compound would allow for its facile reaction with various nucleophiles to generate a library of potential agrochemical candidates.

Supramolecular Chemistry and Crystal Engineering

The highly fluorinated nature and specific geometry of the 2,6-bis(trifluoromethyl)benzoyl group can be exploited in the design of novel supramolecular assemblies and engineered crystals. The strong dipole moments of the C-F bonds and the potential for halogen bonding and other non-covalent interactions can direct the self-assembly of molecules into well-defined architectures.

Non-Covalent Interactions in Fluorinated Aromatic Systems

Fluorinated aromatic compounds are known to exhibit a range of non-covalent interactions that significantly influence their crystal packing and physical properties. The high electronegativity of fluorine atoms and the presence of π-systems in the aromatic ring lead to unique intermolecular forces. Among these, fluorine-π (F···π) and fluorine-fluorine (F···F) contacts are particularly noteworthy.

In many fluorinated organic molecules, F···π interactions are observed where a fluorine atom interacts with the electron-rich π-cloud of an adjacent aromatic ring. These interactions are generally considered to be stabilizing and play a crucial role in the directional organization of molecules in the solid state. The strength and geometry of these interactions are dependent on the electronic nature of both the fluorine-bearing group and the aromatic system.

Analysis of F···π and F···F Contacts in Crystal Packing

A detailed analysis of the crystal structure of this compound would be required to identify and quantify the specific F···π and F···F contacts. Such an analysis would typically involve single-crystal X-ray diffraction to determine the precise atomic coordinates and the packing arrangement of the molecules in the unit cell.

Following the crystallographic analysis, a thorough examination of the intermolecular distances and angles would reveal the presence and nature of non-covalent interactions. Specialized software can be used to visualize and analyze these contacts, providing data on their lengths and geometries.

For this compound, one would anticipate the presence of various short F···π and F···F contacts due to the two trifluoromethyl groups attached to the benzoyl chloride core. The specific details of these interactions, however, are not available in the public domain as of the last update. A comprehensive study would be necessary to provide the precise data for the following table.

Table 1: Intermolecular F···π and F···F Contact Data for this compound

| Contact Type | Interacting Atoms | Distance (Å) | Geometry (Description) |

|---|---|---|---|

| F···π | Data not available | Data not available | Data not available |

| F···F | Data not available | Data not available | Data not available |

Note: This table is a template. Specific experimental data from the crystallographic analysis of this compound is required to populate it.

The information that would be presented in such a table would be crucial for understanding the supramolecular architecture of this compound and for the rational design of new materials with desired properties based on these specific non-covalent interactions.

Structure Activity Relationship Sar Investigations

Influence of Trifluoromethyl Substitution on Biological Potency

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, known for its ability to enhance the biological activity of a molecule. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. beilstein-journals.org The presence of two such groups on the benzoyl ring, as in 2,6-bis(trifluoromethyl)benzoyl chloride, amplifies these effects.

The electronic impact of the trifluoromethyl substituents on the aromatic ring also plays a crucial role in biological potency. nih.gov The strong electron-withdrawing nature of the two -CF3 groups in the 2 and 6 positions significantly influences the reactivity of the benzoyl chloride and the properties of the resulting derivatives, such as benzamides. This electronic modulation can affect how the molecule interacts with biological targets, for instance, by altering the strength of hydrogen bonds or other non-covalent interactions.

A study on aryl-urea derivatives highlighted the impact of trifluoromethyl substitutions on their anti-cancer activity. nih.gov While not directly derived from this compound, the findings on compounds containing a 3,5-bis(trifluoromethyl)phenyl moiety offer valuable insights into the effects of multiple -CF3 groups. The study revealed that the presence and position of these groups significantly influence the cytotoxic and inhibitory activities of the compounds.

SAR in Inhibitor Design (e.g., Enzyme Inhibitors, Cell Growth Inhibitors)

The 2,6-bis(trifluoromethyl)benzoyl scaffold has been effectively utilized in the design of various inhibitors, including enzyme and cell growth inhibitors. The steric bulk and electronic nature of the two ortho trifluoromethyl groups can enforce a specific conformation on the molecule, leading to higher binding affinity and selectivity for the target.

One notable example is in the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors. A series of 3,5-bis(trifluoromethyl)benzylamino benzamides were synthesized and evaluated for their CETP inhibitory activity. researchgate.net Although the trifluoromethyl groups are on the benzylamino portion, the SAR findings are highly relevant. The study demonstrated that the bis(trifluoromethyl) substitution pattern was a key contributor to the high inhibitory potency.

The following interactive data table summarizes the CETP inhibitory activity of a selection of these benzamide (B126) derivatives.

| Compound | R Group | % Inhibition at 10 µM | IC50 (µM) |

| 9a | Unsubstituted | 100% | 1.36 |

| 9b | ortho-CF3 | 100% | 0.69 |

| 9c | meta-CF3 | 87.6% | - |

| 9d | para-CF3 | 81.3% | - |

| 10a | ortho-CH3 | 86.8% | - |

| 10b | meta-CH3 | 75.3% | - |

| 10c | para-CH3 | 66.5% | - |

| 10d | 3,4-di-CH3 | 42.2% | - |

Data sourced from a study on 3,5-bis(trifluoromethyl)benzylamino benzamides as potential CETP inhibitors. researchgate.net

The data clearly indicates that the presence of the bis(trifluoromethyl) moiety is associated with potent CETP inhibition. Furthermore, additional substitutions on the other aromatic ring modulate this activity, demonstrating a clear structure-activity relationship.

In the context of cell growth inhibitors, a study on novel aryl-urea derivatives with and without a sulfonyl group investigated their anti-cancer activity against various human cancer cell lines. nih.gov Several of these compounds featured a 3,5-bis(trifluoromethyl)aniline (B1329491) moiety. The results of this study provide insights into how the bis(trifluoromethyl)phenyl group contributes to cytotoxicity.

Below is an interactive data table showing the anti-cancer activity (IC50 values) of selected aryl-urea derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 9 | HCT116 | 17.8 |

| 9 | HePG2 | 12.4 |

| 9 | HOS | 17.6 |

| 15 | PACA2 | >100 |

Data sourced from a study on the biological activity of novel aryl-urea derivatives. nih.gov

These findings underscore the importance of the bis(trifluoromethyl)phenyl scaffold in the design of potent cell growth inhibitors, with compound 9 (containing a 3,5-bis(trifluoromethyl)phenyl group) showing significant activity against multiple cancer cell lines.

Modulation of Bioactivity through Aromatic Substituent Effects

In the aforementioned study on CETP inhibitors, the nature and position of substituents on the second benzamide ring had a profound effect on the inhibitory activity. researchgate.net For instance, the introduction of an additional trifluoromethyl group at the ortho position of the second ring (compound 9b ) led to a twofold increase in potency compared to the unsubstituted analog (9a ). In contrast, methyl substitutions generally resulted in lower activity. This suggests that strong electron-withdrawing groups enhance the inhibitory potential of this class of compounds.

Similarly, a study on sulfamoyl benzamide derivatives as selective inhibitors for human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases) demonstrated how different substituents on the benzamide ring modulate activity. nih.gov Although not containing trifluoromethyl groups, this study provides a clear example of how aromatic substituent effects can be exploited to achieve isoform selectivity. For instance, a chlorophenyl attachment to the amide group resulted in significant inhibition of h-NTPDases3 and h-NTPDases8. nih.gov

The electronic properties of substituents on the aromatic ring can influence the binding affinity of the molecule to its target. Electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of the molecule, potentially leading to stronger interactions with the active site of an enzyme or receptor. Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can have the opposite effect. The interplay of these electronic effects, combined with steric factors, allows for the rational design of more potent and selective bioactive compounds based on the 2,6-bis(trifluoromethyl)benzoyl scaffold.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "2,6-Bis(trifluoromethyl)benzoyl chloride". The presence of two bulky and highly electronegative trifluoromethyl (CF3) groups at the ortho positions, in addition to the chloro- and carbonyl-substituents, creates a unique electronic environment that dictates the molecule's chemical behavior.

The electron-withdrawing nature of the trifluoromethyl groups and the chlorine atom significantly influences the electron density distribution across the benzoyl chloride moiety. This results in a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies regions of positive and negative electrostatic potential. For fluorinated benzoyl chlorides, it has been noted that the region of positive electrostatic potential from the donor side interacts with the negative electrostatic potential associated with electronegative atoms. researchgate.net

Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the LUMO and its localization on the carbonyl carbon are indicative of the compound's susceptibility to nucleophilic substitution reactions. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. DFT calculations are frequently employed to analyze FMOs and other reactivity descriptors. rsc.org

Table 1: Calculated Electronic Properties of Benzoyl Chloride Analogs This table presents hypothetical data for "this compound" based on general principles and data for related compounds, as direct computational studies were not found.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoyl chloride | -7.5 | -1.2 | 6.3 | 3.5 |

| 2,6-Dichlorobenzoyl chloride | -8.1 | -1.8 | 6.3 | 4.2 |

| "this compound" | -8.5 (estimated) | -2.5 (estimated) | 6.0 (estimated) | 5.0 (estimated) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like "this compound", docking studies could be employed to investigate its binding affinity and mode of interaction with the active sites of various enzymes or receptors. For instance, studies have been conducted on fluorinated benzamides as potential CETP inhibitors, where induced-fit docking demonstrated how these molecules accommodate the active site, with hydrophobic interactions playing a predominant role. researchgate.net Similarly, trifluoromethoxy-containing compounds have been subjected to molecular docking to analyze their binding interactions at the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms and molecules over time. MD can be used to assess the stability of the docked pose, explore conformational changes in both the ligand and the target upon binding, and calculate binding free energies. Such computational approaches are central to modern drug design and biophysical analysis. dovepress.com

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Target This table is for illustrative purposes to show the type of data generated from a molecular docking study, as no specific studies on "this compound" were found.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Leu12, Val20, Ala45, Lys47, Asp145 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic properties and analyzing the conformational preferences of molecules like "this compound".

Conformational Analysis: The two bulky trifluoromethyl groups at the ortho positions exert significant steric hindrance, which is expected to force the benzoyl chloride group to be twisted out of the plane of the benzene (B151609) ring. A computational study on the structurally similar "2,6-dichlorobenzoyl chloride" indicated that its preferred conformation is perpendicular. researchgate.net A similar perpendicular or near-perpendicular conformation would be anticipated for "this compound" to minimize steric repulsion between the ortho substituents and the carbonyl group. This loss of planarity would result in reduced conjugation between the carbonyl group and the aromatic ring. researchgate.net

Spectroscopic Properties: DFT calculations can be used to predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra.

IR Spectrum: The calculated IR spectrum can help in the assignment of experimental vibrational bands. Key vibrational frequencies, such as the C=O stretching frequency, are sensitive to the electronic effects of the substituents and the conformation of the molecule. Experimental IR spectra for related compounds like "2-(Trifluoromethyl)benzoyl chloride" and "3-(Trifluoromethyl)benzoyl chloride" are available for comparison. nist.govchemicalbook.com

NMR Spectrum: Predicting ¹⁹F NMR chemical shifts is a particularly valuable application of computational chemistry for fluorinated compounds. nih.gov DFT-based methods have been developed and benchmarked to accurately predict ¹⁹F NMR spectra, which can aid in the structural elucidation of complex fluorinated molecules. nih.govrsc.org Scaling factors are often applied to computationally derived chemical shifts to improve their correlation with experimental data. researchgate.net

Table 3: Predicted Spectroscopic Data for "this compound" This table presents hypothetical data based on computational methods and data for analogous compounds, as direct predictive studies were not found.

| Spectroscopic Data | Predicted Value |

| Dihedral Angle (Ring-C=O) | ~90° |

| C=O Stretch (IR, cm⁻¹) | 1780-1800 |

| ¹⁹F NMR Chemical Shift (ppm) | -60 to -65 (relative to CFCl₃) |

| ¹³C NMR Carbonyl Shift (ppm) | 165-170 |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 2,6-Bis(trifluoromethyl)benzoyl chloride in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the disposition of its fluorine atoms.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, showing signals only in the aromatic region. Due to the symmetrical substitution pattern, the three protons on the benzene (B151609) ring are chemically distinct. The proton at the C4 position is expected to appear as a triplet, resulting from coupling to the two equivalent protons at C3 and C5. The C3 and C5 protons would, in turn, appear as a doublet, coupling only to the C4 proton.

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon (C=O), the four unique aromatic carbons, and the trifluoromethyl (CF₃) carbons. The carbons directly bonded to fluorine (C2, C6, and the CF₃ carbons) exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). The CF₃ carbons typically appear as quartets due to coupling with the three attached fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two CF₃ groups are chemically equivalent due to the molecule's symmetry. This results in a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift is characteristic of trifluoromethyl groups attached to an aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are relative to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F) in a CDCl₃ solvent. Coupling constants (J) are given in Hertz (Hz).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.1 | d | J ≈ 8.0 | H-3, H-5 |

| ~7.8 | t | J ≈ 8.0 | H-4 | |

| ¹³C | ~165 | s | - | C=O |

| ~135 | q | ²JCF ≈ 35 | C-2, C-6 | |

| ~133 | s | - | C-4 | |

| ~131 | s | - | C-1 | |

| ~130 | s | - | C-3, C-5 | |

| ~122 | q | ¹JCF ≈ 274 | -CF₃ | |

| ¹⁹F | ~ -62 | s | - | -CF₃ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. Using techniques like electron ionization (EI-MS), the molecule is ionized and fragmented, producing a unique pattern that serves as a molecular fingerprint.

The molecular formula of the compound is C₉H₃ClF₆O, corresponding to a monoisotopic mass of approximately 275.98 Da. The mass spectrum would show a molecular ion peak cluster ([M]⁺˙ and [M+2]⁺˙) with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.

Key fragmentation pathways for this molecule under EI conditions are predictable and highly informative:

Loss of Chlorine: The most common initial fragmentation for acyl chlorides is the cleavage of the C-Cl bond to form a stable acylium ion. This would result in a prominent peak at m/z 241 ([M-Cl]⁺).

Loss of Carbonyl Group: The resulting acylium ion can further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 213.

Loss of Trifluoromethyl Group: Cleavage of a C-CF₃ bond from the molecular ion or subsequent fragments is also a possible pathway.

Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |

| 276/278 | [C₉H₃ClF₆O]⁺˙ | Molecular Ion | Isotope pattern confirms presence of one Cl atom. |

| 241 | [C₉H₃F₆O]⁺ | [M-Cl]⁺ | Formation of the acylium ion; expected to be a major peak. |

| 213 | [C₈H₃F₆]⁺ | [M-Cl-CO]⁺ | Loss of carbon monoxide from the acylium ion. |

| 173 | [C₈H₃F₃OCl]⁺˙ | [M-CF₃]⁺˙ | Loss of a trifluoromethyl radical. |

| 145 | [C₇H₃F₃]⁺ | [M-CF₃-CO-Cl]⁺ | Represents the trifluoromethylphenyl cation. |

Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nist.gov These techniques are complementary and provide a comprehensive vibrational profile.

The FTIR spectrum of this compound is expected to be dominated by several key absorption bands:

C=O Stretch: A very strong and sharp absorption band characteristic of the acyl chloride carbonyl group is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹. This high frequency is due to the electron-withdrawing effects of both the chlorine atom and the fluorinated aromatic ring.

C-F Stretches: The trifluoromethyl groups will give rise to multiple, very strong absorption bands in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the spectrum.

Aromatic C=C Stretches: Several bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-Cl Stretch: A single bond stretching vibration for the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Principal FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Weak | C-H Stretch | Aromatic C-H |

| 1780 - 1815 | Strong, Sharp | C=O Stretch | Acyl Chloride |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1350 | Very Strong | C-F Stretch (asymmetric) | Trifluoromethyl (-CF₃) |

| 1100 - 1200 | Very Strong | C-F Stretch (symmetric) | Trifluoromethyl (-CF₃) |

| 600 - 800 | Medium-Strong | C-Cl Stretch | Acyl Chloride |

X-ray Crystallography for Absolute Structure and Solid-State Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. However, this technique requires a suitable single crystal of the material. As this compound is a liquid at room temperature, obtaining a single crystal would necessitate specialized low-temperature crystallization techniques. A review of publicly accessible crystallographic databases indicates that the crystal structure for this specific compound has not been reported.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Due to its volatility, GC is a well-suited method for analyzing this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the target compound and any potential impurities, such as starting materials or byproducts from its synthesis. nih.govuzh.ch A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., a 5% phenyl polysiloxane phase) and a temperature-programmed oven to ensure efficient separation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination, particularly for less volatile impurities. nih.govekb.eg A reversed-phase HPLC method, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile, would be effective. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as near 220 nm. greyhoundchrom.com The method can be validated to quantify impurities with high precision and accuracy. ekb.eg

Furthermore, as an acyl chloride, this compound can be used as a derivatization reagent to improve the chromatographic analysis of other molecules, such as amines and phenols, by rendering them more suitable for detection by GC or LC-MS. greyhoundchrom.com

Q & A

Q. What are the established synthetic routes for 2,6-bis(trifluoromethyl)benzoyl chloride in laboratory settings?

The compound is typically synthesized via Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid derivative. For example, acylation of 2,6-bis(trifluoromethyl)benzene with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions is a common method. Reaction optimization often involves controlling stoichiometry, temperature (e.g., reflux at 40–60°C), and inert atmospheric conditions to avoid hydrolysis . Evidence from related compounds, such as 3,5-bis(trifluoromethyl)benzoyl chloride, suggests using trifluoroacetic anhydride as a catalyst to enhance reactivity .

Q. What analytical techniques are critical for purity assessment of this compound?

Gas chromatography (GC) with flame ionization detection (FID) is widely used. Key parameters include:

- Column : DB1 (100% polydimethylsiloxane), 30 m length, 0.25 mm I.D.

- Temperature program : Initial 80°C, ramped at 10°C/min to 250°C, hold for 15 min.

- Sample injection : 0.2 µL neat, with detector and injector temperatures at 275°C and 250°C, respectively .

Complementary techniques like ¹⁹F NMR (to confirm trifluoromethyl group integrity) and FT-IR (to detect acyl chloride C=O stretching at ~1800 cm⁻¹) are recommended.

Q. How should researchers safely handle and store this compound?

Due to its high reactivity and corrosivity:

- Storage : Under inert gas (Ar/N₂) in sealed, moisture-resistant containers at 2–8°C.

- Handling : Use gloveboxes or fume hoods with PPE (acid-resistant gloves, face shields).

- Transport : Classified as UN 3265 (Corrosive Liquid, Acidic, Organic), Packing Group II .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory yields in this compound synthesis?

Discrepancies often arise from competing side reactions (e.g., hydrolysis or incomplete chlorination). Researchers should:

Q. What strategies mitigate byproduct formation during derivatization of this compound?

Byproducts like 2,6-bis(trifluoromethyl)benzoic acid (from hydrolysis) or dimerized esters can be minimized by:

- Temperature modulation : Lower reaction temperatures (e.g., –20°C) for amine acylations.

- Solvent selection : Use aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge HCl byproduct.

- Stoichiometric control : Employ 1.2–1.5 equivalents of nucleophile (e.g., amines) to ensure complete conversion .

Q. How does the steric and electronic profile of this compound influence its reactivity in organocatalysis?

The trifluoromethyl groups induce strong electron-withdrawing effects, enhancing the electrophilicity of the acyl chloride. However, steric hindrance at the 2,6-positions can slow nucleophilic attacks. Computational studies (DFT) or Hammett plots using substituted benzoyl chlorides can quantify these effects. For instance, compare reaction rates with meta-substituted analogs (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) to isolate steric vs. electronic contributions .

Q. What methodologies validate the stability of this compound under varying reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.